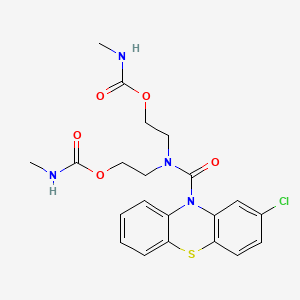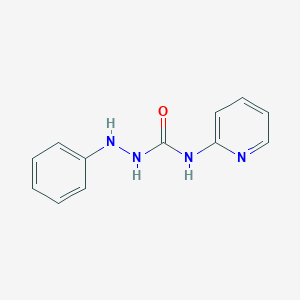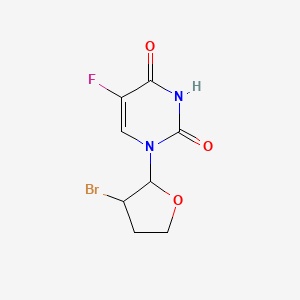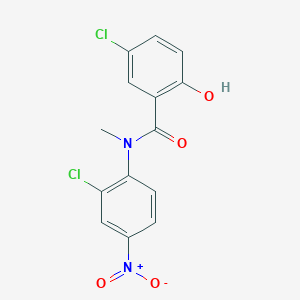![molecular formula C9H9Cl2N3O B14494946 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide CAS No. 64303-53-3](/img/structure/B14494946.png)
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide is a chemical compound known for its significant pharmacological and biological activities. This compound belongs to the class of hydrazones, which are known for their unique –N–N=CH- pharmacophore structure. Hydrazones exhibit various biological effects such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant properties .
Méthodes De Préparation
The synthesis of 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide typically involves the reaction of 2,6-dichlorobenzaldehyde with N-methylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide can be compared with other similar hydrazone compounds, such as:
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
- N′-[(1E)-(2,6-Dichlorophenyl)-methylidene]adamantane-1-carbohydrazide These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure, which can influence their pharmacological properties and applications .
Propriétés
Numéro CAS |
64303-53-3 |
|---|---|
Formule moléculaire |
C9H9Cl2N3O |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methylideneamino]-3-methylurea |
InChI |
InChI=1S/C9H9Cl2N3O/c1-12-9(15)14-13-5-6-7(10)3-2-4-8(6)11/h2-5H,1H3,(H2,12,14,15) |
Clé InChI |
KPHZKXCTLJQUEF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)


![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)


![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
